molecular formula C8H6FIO2 B6164723 2-(4-fluoro-2-iodophenyl)acetic acid CAS No. 70931-61-2

2-(4-fluoro-2-iodophenyl)acetic acid

Cat. No.: B6164723
CAS No.: 70931-61-2
M. Wt: 280
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Description

2-(4-Fluoro-2-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative featuring a fluorine atom at the para position (C4) and an iodine atom at the ortho position (C2) on the aromatic ring. The acetic acid moiety (-CH2COOH) is directly attached to the phenyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. The iodine atom introduces steric bulk and polarizability, while fluorine enhances electronegativity, influencing both physicochemical properties (e.g., acidity, solubility) and biological interactions .

Properties

CAS No.

70931-61-2

Molecular Formula

C8H6FIO2

Molecular Weight

280

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-iodophenyl)acetic acid typically involves the introduction of fluorine and iodine atoms onto a phenylacetic acid backbone. One common method is the halogenation of phenylacetic acid derivatives, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-iodophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-fluoro-2-iodophenyl)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Key Features
2-(4-Iodophenyl)acetic acid C4-I C8H7IO2 262.05 ~3.8 (est.) Lacks fluorine; higher lipophilicity
2-(2-Fluorophenyl)acetic acid C2-F C8H7FO2 154.14 3.2–3.5 Smaller halogen; increased acidity
2-(2,3-Difluoro-4-iodophenyl)acetic acid C2-I, C3-F, C4-F C8H5F2IO2 298.03 3.71 Dual fluorine; enhanced electronegativity
2-(4-Chlorophenyl)acetic acid C4-Cl C8H7ClO2 170.59 ~2.9 Chlorine’s moderate electronegativity
2-(4-Ethylphenyl)-2,2-difluoroacetic acid C4-Ethyl, α,α-difluoroacetic acid C10H10F2O2 200.18 ~1.5 (est.) Difluoro substitution lowers pKa
Key Observations :
  • Acidity: The acetic acid group’s pKa is influenced by substituents. Fluorine at C4 (electron-withdrawing) lowers the pKa (increases acidity), while bulky iodine at C2 may sterically hinder solvation. For example, 2-(2,3-Difluoro-4-iodophenyl)acetic acid has a pKa of 3.71, slightly higher than mono-fluorinated analogues due to steric effects .
  • Lipophilicity : Iodine increases lipophilicity (logP) compared to fluorine or chlorine, impacting membrane permeability and bioavailability.
  • Synthetic Accessibility : Iodination and fluorination steps vary in complexity. For instance, 2-(4-ethylphenyl)-2,2-difluoroacetic acid is synthesized via fluorination of the parent acetic acid, while iodination often requires electrophilic substitution or metal-catalyzed coupling .

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